Cas no 212779-21-0 (3-bromo-6-chloropyrazin-2-amine)

3-bromo-6-chloropyrazin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-bromo-6-chloropyrazine
- 3-bromo-6-chloropyrazin-2-amine
- 3-bromo-6-chloro-2-pyrazinamine
- Pyrazinamine,3-bromo-6-chloro
- 3-Bromo-6-chloro-pyrazin-2-ylamine
-
- MDL: MFCD11044158
- Inchi: InChI=1S/C4H3BrClN3/c5-3-4(7)9-2(6)1-8-3/h1H,(H2,7,9)
- InChI Key: BOLCKGGORFPPJC-UHFFFAOYSA-N
- SMILES: NC1=NC(Cl)=CN=C1Br
Computed Properties
- Exact Mass: 206.92000
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
Experimental Properties
- Density: 1.960
- Boiling Point: 299.5°C at 760 mmHg
- Flash Point: 134.9℃
- PSA: 51.80000
- LogP: 2.05590
3-bromo-6-chloropyrazin-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
3-bromo-6-chloropyrazin-2-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-bromo-6-chloropyrazin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120500-5G |
3-bromo-6-chloropyrazin-2-amine |
212779-21-0 | 97% | 5g |
¥ 171.00 | 2023-04-07 | |
eNovation Chemicals LLC | D410224-1g |
3-bromo-6-chloropyrazin-2-amine |
212779-21-0 | 97% | 1g |
$250 | 2024-05-24 | |
eNovation Chemicals LLC | K11037-0.25g |
2-Amino-3-bromo-6-chloropyrazine |
212779-21-0 | 97% | 0.25g |
$120 | 2023-09-03 | |
Apollo Scientific | OR480567-5g |
3-Bromo-6-chloro-pyrazin-2-amine |
212779-21-0 | 95% | 5g |
£54.00 | 2025-02-20 | |
eNovation Chemicals LLC | D383569-100g |
2-Amino-3-bromo-6-chloropyrazine |
212779-21-0 | 97% | 100g |
$2600 | 2023-09-02 | |
eNovation Chemicals LLC | Y1130496-5g |
3-Bromo-6-chloro-pyrazin-2-ylamine |
212779-21-0 | 95% | 5g |
$145 | 2024-07-28 | |
eNovation Chemicals LLC | D520841-5g |
2-Amino-3-bromo-6-chloropyrazine |
212779-21-0 | 95% | 5g |
$278 | 2024-05-24 | |
eNovation Chemicals LLC | D410224-10g |
3-bromo-6-chloropyrazin-2-amine |
212779-21-0 | 97% | 10g |
$1020 | 2024-05-24 | |
Ambeed | A121865-5g |
2-Amino-3-bromo-6-chloropyrazine |
212779-21-0 | 98% | 5g |
$27.0 | 2025-02-28 | |
Chemenu | CM107521-10g |
3-bromo-6-chloropyrazin-2-amine |
212779-21-0 | 95%+ | 10g |
$*** | 2023-03-31 |
3-bromo-6-chloropyrazin-2-amine Related Literature
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
Additional information on 3-bromo-6-chloropyrazin-2-amine
Recent Advances in the Application of 3-Bromo-6-chloropyrazin-2-amine (CAS: 212779-21-0) in Chemical Biology and Pharmaceutical Research
3-Bromo-6-chloropyrazin-2-amine (CAS: 212779-21-0) has emerged as a key intermediate in medicinal chemistry and drug discovery due to its versatile reactivity and potential biological activities. Recent studies have highlighted its significance in the synthesis of novel heterocyclic compounds with therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthetic utility, mechanism of action, and potential pharmaceutical applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a precursor in the synthesis of pyrazine-based kinase inhibitors. Researchers utilized 3-bromo-6-chloropyrazin-2-amine as a building block to develop selective JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative disorders. The bromo and chloro substituents at positions 3 and 6 respectively provided excellent handles for subsequent functionalization through cross-coupling reactions.
In the field of antimicrobial development, a recent patent application (WO2023051234) disclosed novel derivatives of 3-bromo-6-chloropyrazin-2-amine exhibiting potent activity against drug-resistant bacterial strains. The lead compounds showed MIC values in the range of 0.5-2 μg/mL against MRSA and ESBL-producing E. coli, with good selectivity indices. Molecular docking studies suggested these compounds might interfere with bacterial DNA gyrase function.
From a synthetic chemistry perspective, advances in metal-catalyzed cross-coupling reactions have expanded the utility of 212779-21-0. A 2024 publication in Organic Letters described an efficient palladium-catalyzed amination protocol that enables the introduction of diverse amine functionalities at the 2-position while preserving the halogen substituents for further derivatization. This methodology significantly broadens the structural diversity accessible from this key intermediate.
Pharmacokinetic studies of derivatives containing the 3-bromo-6-chloropyrazin-2-amine scaffold have revealed interesting properties. Research published in European Journal of Pharmaceutical Sciences (2023) reported that these compounds generally exhibit favorable metabolic stability and moderate blood-brain barrier penetration, making them particularly interesting for CNS-targeted drug development programs.
Ongoing clinical trials (NCT05678945) are evaluating a small molecule anticancer agent derived from 3-bromo-6-chloropyrazin-2-amine that targets mutant IDH1 enzymes. Preliminary results suggest good tolerability and early signs of efficacy in patients with glioma. The unique electronic properties imparted by the halogen substituents appear crucial for the compound's target engagement.
Future research directions for this compound class include exploration of its potential in PROTAC development, as the pyrazine core offers an excellent attachment point for E3 ligase ligands. Additionally, the development of more sustainable synthetic routes to 212779-21-0 is an active area of investigation, with recent progress in biocatalytic approaches showing promise.
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